(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine
描述
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine, also known as ALKS 5461, is a novel compound developed by Alkermes, Inc. It is a combination of buprenorphine, a partial agonist at the mu-opioid receptor, and samidorphan, an antagonist at the mu-opioid receptor. ALKS 5461 has been investigated for its potential use in the treatment of major depressive disorder (MDD).
作用机制
The mechanism of action of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 is not fully understood. It is thought to work by modulating the activity of the mu-opioid receptor. Buprenorphine acts as a partial agonist at the mu-opioid receptor, while samidorphan acts as an antagonist. This combination is believed to result in a net decrease in mu-opioid receptor activity, which may help to alleviate depressive symptoms.
Biochemical and Physiological Effects
This compound 5461 has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects. This compound 5461 has also been shown to decrease the release of corticotropin-releasing hormone, which is involved in the stress response.
实验室实验的优点和局限性
One advantage of (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its pharmacological properties and potential therapeutic uses. However, one limitation is that it is a complex compound that may be difficult to synthesize and purify in large quantities.
未来方向
There are a number of potential future directions for research on (2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461. One area of interest is the potential use of this compound 5461 in the treatment of other psychiatric disorders, such as anxiety disorders or substance use disorders. Another area of interest is the development of new compounds that target the mu-opioid receptor, which may provide additional treatment options for patients with MDD. Additionally, further research is needed to fully understand the mechanism of action of this compound 5461 and to identify any potential long-term side effects.
科学研究应用
(2S)-1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-amine 5461 has been studied extensively in preclinical and clinical trials for its potential use in the treatment of MDD. In a randomized, double-blind, placebo-controlled study, this compound 5461 was found to significantly reduce depressive symptoms in patients with MDD who had not responded to prior antidepressant treatment.
属性
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-13(11-18-7-3-4-8-18)9-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11,16H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMWGVGAUPHIX-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H](CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。